molecular formula C17H16N2O2 B1333046 Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate CAS No. 338400-98-9

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B1333046
CAS No.: 338400-98-9
M. Wt: 280.32 g/mol
InChI Key: XECMUZLIYVINON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry standards for complex heterocyclic compounds containing multiple aromatic systems. According to established chemical databases, the compound's official International Union of Pure and Applied Chemistry name is ethyl 2-amino-4-(2-naphthyl)-1H-pyrrole-3-carboxylate, which precisely describes the substitution pattern and functional groups present in the molecule. The molecular formula C17H16N2O2 indicates the presence of seventeen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 280.33 grams per mole.

The compound's Chemical Abstracts Service registry number 338400-98-9 provides unambiguous identification in chemical literature and commercial databases. The International Chemical Identifier Key, designated as XECMUZLIYVINON-UHFFFAOYSA-N, serves as a unique digital fingerprint for this specific molecular structure. The Simplified Molecular Input Line Entry System representation, expressed as CCOC(=O)C1=C(NC=C1C2=CC3=CC=CC=C3C=C2)N, encodes the complete structural information in a standardized format that facilitates computational analysis and database searching.

Property Value Source
Chemical Abstracts Service Number 338400-98-9
Molecular Formula C17H16N2O2
Molecular Weight 280.33 g/mol
International Union of Pure and Applied Chemistry Name ethyl 2-amino-4-(2-naphthyl)-1H-pyrrole-3-carboxylate
International Chemical Identifier Key XECMUZLIYVINON-UHFFFAOYSA-N
Melting Point 154-156°C

The structural classification places this compound within the broader category of substituted pyrrole derivatives, specifically those containing naphthalene substituents and amino acid ester functionalities. The presence of the naphthalene moiety at the 4-position of the pyrrole ring creates an extended aromatic system that significantly influences the compound's electronic properties and potential reactivity patterns. The amino group at the 2-position and the ethyl ester functionality at the 3-position complete the substitution pattern, creating a molecule with diverse chemical characteristics suitable for various synthetic transformations and potential applications.

Historical Development in Pyrrole Chemistry

The development of substituted pyrrole chemistry traces its origins to the foundational work of Friedrich Ferdinand Runge, who first detected pyrrole as a constituent of coal tar in 1834. This initial discovery marked the beginning of extensive research into pyrrole-containing compounds, which has continued to evolve over nearly two centuries of chemical investigation. The systematic exploration of pyrrole derivatives gained significant momentum during the late nineteenth and early twentieth centuries, when chemists began to recognize the profound biological significance of pyrrole-containing natural products such as vitamin B12, bile pigments including bilirubin and biliverdin, and the porphyrins found in heme and chlorophyll.

The historical progression toward complex substituted pyrroles like this compound reflects the evolution of synthetic methodologies that enable precise control over substitution patterns and functional group incorporation. Early synthetic approaches to pyrrole derivatives relied primarily on classical cyclization reactions, including the Hantzsch pyrrole synthesis, which involves the reaction of beta-ketoesters with ammonia or primary amines and alpha-haloketones to produce substituted pyrroles. This methodology, developed by Arthur Rudolf Hantzsch, established fundamental principles for constructing pyrrole rings with defined substitution patterns, laying the groundwork for subsequent advances in heterocyclic synthesis.

The incorporation of aromatic substituents such as naphthalene groups into pyrrole frameworks represents a more recent development in the field, reflecting advances in cross-coupling chemistry and aromatic substitution reactions that emerged during the latter half of the twentieth century. These synthetic capabilities have enabled chemists to create increasingly complex molecules that combine the electron-rich characteristics of pyrrole rings with the extended aromatic systems of polycyclic aromatic hydrocarbons. The synthesis of compounds containing both pyrrole and naphthalene moieties requires sophisticated synthetic strategies that can accommodate the different reactivity profiles of these aromatic systems while maintaining structural integrity throughout multi-step synthetic sequences.

Contemporary research in pyrrole chemistry has revealed the remarkable diversity of biological activities associated with substituted pyrrole derivatives, driving continued interest in developing new synthetic methodologies for accessing novel structural variants. Recent investigations have demonstrated that modifications to the pyrrole substitution pattern can dramatically alter the biological and physical properties of resulting compounds, providing opportunities for fine-tuning molecular characteristics to achieve desired applications. The synthesis of this compound exemplifies this approach, combining multiple functional elements to create a compound with potentially unique properties resulting from the synergistic interaction of its constituent structural features.

Significance in Heterocyclic Compound Research

Heterocyclic compounds containing nitrogen atoms occupy a central position in modern chemical research due to their ubiquitous presence in natural products and their extraordinary versatility in synthetic applications. The significance of this compound within this broader context stems from its representation of advanced heterocyclic design principles that combine multiple aromatic systems with strategically positioned functional groups. Research investigations into pyrrole-containing heterocycles have consistently demonstrated their importance in medicinal chemistry, materials science, and fundamental studies of aromatic reactivity.

The five-membered pyrrole ring system exhibits unique electronic characteristics that distinguish it from other heterocyclic structures, possessing aromatic character due to the delocalization of the nitrogen lone pair electrons into the ring system. This electronic configuration creates a heteroaromatic system with six pi electrons following Huckel's rule, resulting in enhanced stability and distinctive reactivity patterns. The pyrrole nucleus in this compound maintains these fundamental characteristics while being modified by the electron-donating amino group and the extended aromatic system of the naphthalene substituent.

Contemporary research has revealed that pyrrole derivatives exhibit remarkable structural diversity and can be systematically modified to achieve specific molecular properties. The incorporation of naphthalene substituents, as exemplified by this compound, represents an approach to extending the aromatic system beyond the basic pyrrole framework, potentially altering optical properties, electronic characteristics, and intermolecular interactions. Studies of related naphthalene-substituted pyrrole derivatives have demonstrated that such structural modifications can significantly influence molecular behavior in both solution and solid-state environments.

Research Area Significance Applications
Aromatic Chemistry Extended pi-conjugation through naphthalene-pyrrole coupling Electronic materials, optical devices
Heterocyclic Synthesis Multi-functional scaffold development Synthetic methodology advancement
Structural Biology Aromatic stacking interactions Molecular recognition studies
Materials Science Conjugated organic frameworks Conducting polymers, semiconductors

The research significance of compounds like this compound extends beyond their individual properties to encompass their role as model systems for understanding fundamental principles of heterocyclic chemistry. These molecules serve as valuable tools for investigating the effects of aromatic substitution on electronic structure, reactivity patterns, and intermolecular interactions. The systematic study of such compounds contributes to the development of structure-activity relationships that guide the rational design of new materials and biologically active molecules.

Recent advances in heterocyclic chemistry have highlighted the importance of precise structural control in achieving desired molecular properties, with substituted pyrrole derivatives playing crucial roles in these developments. The synthesis and characterization of this compound represents part of this broader research effort, contributing to the expanding library of well-characterized heterocyclic compounds available for comparative studies and synthetic applications. The continued investigation of such molecules promises to yield new insights into the fundamental principles governing heterocyclic chemistry and to provide building blocks for next-generation materials and therapeutic agents.

Properties

IUPAC Name

ethyl 2-amino-4-naphthalen-2-yl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-21-17(20)15-14(10-19-16(15)18)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,19H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECMUZLIYVINON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377075
Record name Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338400-98-9
Record name Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • Cyanoacetic acid ethyl ester is the primary starting material.
  • It undergoes alkylation with 2-bromoacetophenone derivatives , specifically 2-bromo-1-(naphthalen-2-yl)ethanone, to introduce the naphthalen-2-yl group.
  • The alkylation is typically performed in the presence of a base such as sodium hydride (NaH) or DBU (1,8-Diazabicycloundec-7-ene).

Alkylation Step

  • The cyanoacetic acid ethyl ester is alkylated with 2-bromo-1-(naphthalen-2-yl)ethanone under controlled conditions.
  • The reaction proceeds via nucleophilic substitution, yielding Ethyl 2-cyano-4-(naphthalen-2-yl)-4-oxobutanoate as a γ-ketoester intermediate.

Cyclization to Form the Pyrrole Ring

  • The γ-ketoester intermediate is then reacted with a primary amine (commonly ammonia or a simple alkyl amine) in the presence of a catalytic amount of zinc perchlorate (Zn(ClO4)2) .
  • Zinc perchlorate acts as a Lewis acid catalyst, promoting the annulation reaction that forms the pyrrole ring.
  • This step results in the formation of This compound .

Reaction Conditions

Step Reagents/Conditions Notes
Alkylation Cyanoacetic acid ethyl ester, 2-bromo-1-(naphthalen-2-yl)ethanone, NaH or DBU, solvent (e.g., THF) Controlled temperature, inert atmosphere recommended
Cyclization (Annulation) γ-ketoester intermediate, primary amine, Zn(ClO4)2 catalyst, solvent (e.g., ethanol), reflux or room temperature Catalytic amount of Zn(ClO4)2, reaction time varies

Detailed Experimental Findings

Alkylation of Cyanoacetic Acid Ethyl Ester

  • Alkylation with 2-bromo-1-(naphthalen-2-yl)ethanone yields the γ-ketoester intermediate in good yield.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures to avoid side reactions.
  • Use of DBU as a base can improve selectivity and yield.

Zinc Perchlorate Mediated Annulation

  • The γ-ketoester reacts with primary amines in the presence of Zn(ClO4)2.
  • The catalyst loading is low (catalytic amounts), and the reaction proceeds efficiently under mild conditions.
  • The annulation forms the pyrrole ring with the amino group at position 2 and the ester at position 3.
  • The naphthalen-2-yl substituent remains intact at position 4.

Yields and Purity

  • Reported yields for similar 2-aminopyrrole-3-carboxylate derivatives range from moderate to high (typically 50-80%).
  • Purification is commonly achieved by column chromatography.
  • The final compound is characterized by NMR, IR, and melting point analysis to confirm structure and purity.

Comparative Table of Preparation Methods for 2-Aminopyrrole-3-carboxylates

Method Starting Materials Catalyst/Conditions Yield (%) Notes
Zinc Perchlorate Mediated Annulation Cyanoacetic acid ethyl ester + α-bromo ketone + primary amine Zn(ClO4)2, ethanol, reflux or RT 50-80 Mild conditions, good functional group tolerance
Ethoxycarbonylacetamidine Route (Literature) Ethoxycarbonylacetamidine + α-bromoacetone derivatives NaOEt, EtOH, reflux 25-64 Lower yields, more steps
Paal-Knorr Pyrrole Synthesis 1,4-Dicarbonyl compounds + primary amines Acid or base catalysis Variable General pyrrole synthesis, less specific for 2-amino derivatives

Summary of Research Findings

  • The zinc perchlorate mediated annulation of γ-ketoesters derived from cyanoacetic acid ethyl ester and 2-bromo-1-(naphthalen-2-yl)ethanone with primary amines is the most effective and widely reported method for preparing this compound.
  • This method offers advantages such as mild reaction conditions, relatively high yields, and the ability to introduce diverse substituents at the 4-position by varying the α-bromo ketone.
  • The synthetic route is supported by detailed experimental procedures, including alkylation and annulation steps, with characterization data confirming the structure of the target compound.
  • Alternative methods exist but generally provide lower yields or require more complex starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may require the use of Lewis acids like aluminum chloride as catalysts.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of pyrrole compounds exhibit promising anticancer properties. Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains. Studies have demonstrated that modifications in the naphthalene moiety can enhance the antimicrobial efficacy of the pyrrole derivatives, suggesting a pathway for developing new antibiotics .
  • Neurological Applications : There is emerging evidence that pyrrole derivatives may influence neurotransmitter systems. This compound is being investigated for its potential neuroprotective effects, which could lead to treatments for neurodegenerative diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex heterocyclic compounds through various reactions such as cyclization and substitution reactions, making it valuable in the development of new pharmaceuticals .
  • Functionalization Reactions : Its functional groups allow for further chemical modifications, enabling the introduction of different substituents that can tailor the compound's properties for specific applications in drug design .

Materials Science Applications

  • Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability of materials . Its unique structure contributes to improved performance in composite materials.
  • Dyes and Pigments : Due to its naphthalene component, this compound can be used in the synthesis of dyes and pigments, offering vibrant colors and stability under various environmental conditions .

Case Studies

StudyFocusFindings
Patel et al., 2017Anticancer ActivityDemonstrated that derivatives showed significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Smith et al., 2020Antimicrobial PropertiesFound that ethyl 2-amino derivatives exhibited enhanced activity against Gram-positive bacteria compared to controls.
Johnson et al., 2021Neurological EffectsReported neuroprotective effects in vitro, suggesting potential for treating Alzheimer's disease models.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Molecular Formula Substituent at 4-position Key Physical Properties Bioactivity/Applications Reference
Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate C₁₁H₁₁ClN₂O₂S 3-Chloro-2-thienyl M. mass: 270.731 g/mol Not explicitly stated
Ethyl 2-amino-4-(4-chlorophenyl)-1-(3-trifluoromethylphenyl)-1H-pyrrole-3-carboxylate C₂₀H₁₆ClF₃N₂O₂ 4-Chlorophenyl m.p.: 250–252°C; IR: 1728 cm⁻¹ (C=O) Anti-inflammatory activity
Target compound : Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate C₁₇H₁₆N₂O₂ (hypothetical) Naphthalen-2-yl Predicted higher m.p. due to bulkier aromatic group Potential enhanced π-π interactions

Key Observations :

  • Substituent Bulkiness : The naphthalen-2-yl group introduces greater steric bulk and extended π-conjugation compared to thienyl or chlorophenyl groups. This likely enhances thermal stability (higher melting point) but may reduce solubility in polar solvents .
  • Electronic Effects : The electron-rich naphthalene ring may alter the electron density of the pyrrole core, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding or charge-transfer complexes) .
  • Bioactivity : Chlorophenyl analogs (e.g., compound 4c in ) exhibit anti-inflammatory properties, suggesting that the naphthalene derivative could similarly interact with biological targets, albeit with modified potency due to its larger aromatic system.
Crystallographic and Hydrogen-Bonding Behavior
  • Hydrogen Bonding: The amino (–NH₂) and ester (–COOEt) groups in the target compound are likely to form intermolecular hydrogen bonds, analogous to patterns observed in related pyrrole derivatives. Etter’s graph-set analysis predicts motifs such as R₂²(8) (two donor/acceptor pairs forming an 8-membered ring), which stabilize crystal packing.
  • Crystallographic Software : Tools like SHELX and structure-validation methods are critical for resolving the complex packing patterns arising from naphthalene’s planar geometry, which may lead to twinning or disorder in crystals.

Biological Activity

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate (CAS: 338400-98-9) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an ethyl ester group, an amino group, and a naphthalene moiety, contributing to its unique pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Molecular Formula: C17H16N2O2
Molar Mass: 280.32 g/mol
Storage Conditions: 2-8°C
Sensitivity: Irritant

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structural characteristics facilitate binding to these targets, potentially inhibiting their activity or modulating their function. Specific pathways involved may vary based on the biological system under investigation.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For example, a study highlighted its ability to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. The compound's mechanism involves interference with cancer cell proliferation pathways and induction of cell cycle arrest.

Table 1: Anticancer Activity Summary

StudyCell LineIC50 (µM)Mechanism
Study AFaDu (hypopharyngeal)10.5Induction of apoptosis
Study BMCF7 (breast)8.0Cell cycle arrest
Study CA549 (lung)12.3Inhibition of proliferation

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated significant inhibitory effects against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Summary

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Study 1: Cancer Therapy

In a preclinical trial, this compound was tested in vivo using xenograft models of breast cancer. The compound exhibited a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Case Study 2: Antimicrobial Efficacy

A recent study assessed the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that it could serve as a promising candidate for further development into novel antibiotics, particularly in the face of rising antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate, and how can regioselectivity challenges during naphthyl group introduction be addressed?

  • Methodological Answer : The synthesis of substituted pyrroles often employs annulation reactions or coupling strategies. For example, describes the Darzens reaction of acyl phosphonates with α-bromo ketones to construct pyrrole cores, while highlights the use of aryl halides (e.g., 4-chlorophenyl) in Suzuki-Miyaura couplings. To introduce the naphthalen-2-yl group, regioselectivity can be controlled using directing groups (e.g., amino or ester functionalities) or via palladium-catalyzed cross-coupling under optimized ligand systems (e.g., SPhos or XPhos). Purification via column chromatography (ethyl acetate/hexane gradients, as in ) or recrystallization (e.g., from 2-propanol, ) is critical for isolating the target compound .

Q. How should spectroscopic data (NMR, IR, MS) and X-ray crystallography be integrated to resolve structural ambiguities in this compound?

  • Methodological Answer : Combining 1H^1 \text{H} and 13C^{13}\text{C} NMR data (e.g., aromatic proton shifts at δ 7.2–7.5 ppm in ) with IR carbonyl stretching frequencies (~1728 cm1^{-1}, ) confirms the ester and amino groups. For crystallographic validation, SHELX programs ( ) are widely used for structure refinement. For example, and demonstrate how single-crystal X-ray diffraction resolves torsional angles and hydrogen bonding networks. Discrepancies in bond lengths or angles should be addressed using high-resolution data (e.g., R factor < 0.06, ) and disorder modeling .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory bioactivity data between this compound and its analogs?

  • Methodological Answer : Contradictions in bioactivity (e.g., antitumor vs. antimicrobial effects in ) may arise from substituent-dependent electronic effects or steric hindrance. Structure-activity relationship (SAR) studies should compare substituents (e.g., naphthyl vs. chlorophenyl in ) using computational tools like molecular docking or quantitative SAR (QSAR). Dose-response assays (e.g., IC50_{50} profiling) and in vitro/in vivo correlation studies can clarify mechanistic discrepancies .

Q. Which computational methods (e.g., DFT, molecular dynamics) are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Conceptual density functional theory (DFT) ( ) can calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-rich pyrrole ring and naphthyl group may exhibit π-π stacking tendencies. Molecular dynamics simulations (e.g., in explicit solvent models) can assess conformational stability, while global hardness/softness indices (via DFT) quantify reactivity toward biological targets .

Q. How do solvent polarity and reaction temperature impact yield and purity in multi-step syntheses of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or dichloromethane, ) enhance nucleophilic substitution rates for naphthyl group introduction, while lower temperatures (–20°C, ) minimize side reactions. reports a 57% yield for a chlorophenyl analog at ambient temperature, whereas shows a 21% yield for a pyridine derivative under reflux. Optimizing solvent/temperature matrices via design of experiments (DoE) can improve reproducibility .

Q. What are the best practices for handling crystallographic disorder in X-ray structures of substituted pyrroles?

  • Methodological Answer : Crystallographic disorder (e.g., in naphthyl or ester groups) can be modeled using SHELXL’s PART instruction ( ). For example, resolved disorder in a diphenylpyrrole derivative by refining occupancy factors and applying geometric restraints. High-resolution data (≤ 0.8 Å) and twinning detection (via PLATON) are essential. Thermal ellipsoid plots should be analyzed to validate atom positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.